Methyl 3-(1H-1,2,4-triazol-1-ylmethyl)benzoate
Overview
Description
Methyl 3-(1H-1,2,4-triazol-1-ylmethyl)benzoate is an organic compound with the molecular formula C11H11N3O2 It is a derivative of benzoic acid, where the carboxyl group is esterified with a methyl group, and a 1H-1,2,4-triazol-1-ylmethyl group is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(1H-1,2,4-triazol-1-ylmethyl)benzoate can be synthesized through a multi-step reaction process. One common method involves the reaction of methyl 3-(bromomethyl)benzoate with 1,2,4-triazole in the presence of potassium carbonate and potassium iodide in acetone. The reaction mixture is refluxed at 60°C for 24 hours. After cooling, the solvent is removed, and the residue is purified using column chromatography to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(1H-1,2,4-triazol-1-ylmethyl)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The triazole ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction:
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or other nucleophiles can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide may be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate could produce a carboxylic acid derivative.
Scientific Research Applications
Methyl 3-(1H-1,2,4-triazol-1-ylmethyl)benzoate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential anticancer agents and other pharmaceuticals.
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Biological Studies: It serves as a probe in biological assays to study enzyme interactions and other biochemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-(1H-1,2,4-triazol-1-ylmethyl)benzoate involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors, leading to therapeutic effects. For example, triazole derivatives are known to inhibit cytochrome P450 enzymes, which play a role in drug metabolism .
Comparison with Similar Compounds
Similar Compounds
- 4-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid
- 4-(1H-1,2,3-triazol-1-yl)benzamides
- 3-Methyl-1H-1,2,4-triazole
Uniqueness
Methyl 3-(1H-1,2,4-triazol-1-ylmethyl)benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
methyl 3-(1,2,4-triazol-1-ylmethyl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-16-11(15)10-4-2-3-9(5-10)6-14-8-12-7-13-14/h2-5,7-8H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVXFDHSFRDDURK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)CN2C=NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90428759 | |
Record name | Methyl 3-[(1H-1,2,4-triazol-1-yl)methyl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90428759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
857284-24-3 | |
Record name | Benzoic acid, 3-(1H-1,2,4-triazol-1-ylmethyl)-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=857284-24-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-[(1H-1,2,4-triazol-1-yl)methyl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90428759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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